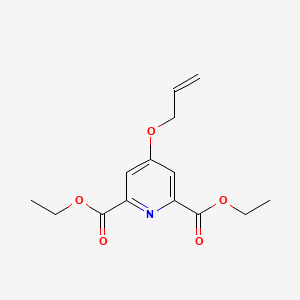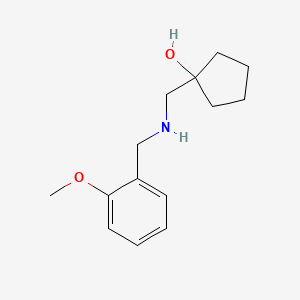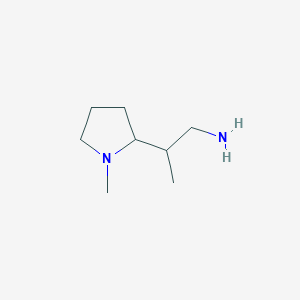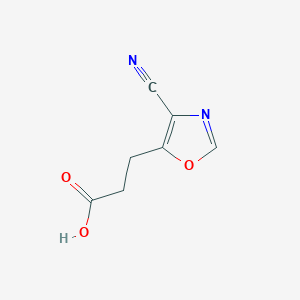
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a complex organic compound characterized by its tetrahydrofuran ring structure and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Aniline derivatives from the nitrophenyl group.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a nitrophenyl group at a different position.
((2S,4R)-4-(3-Aminophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with an aminophenyl group instead of nitrophenyl.
Uniqueness
- The specific positioning of the nitrophenyl group and the tetrahydrofuran ring in ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine provides unique chemical properties and reactivity, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
[(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
InChI-Schlüssel |
AGVHSJSSGBEGFU-ONGXEEELSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


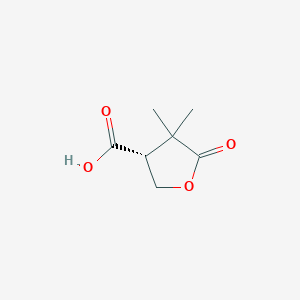
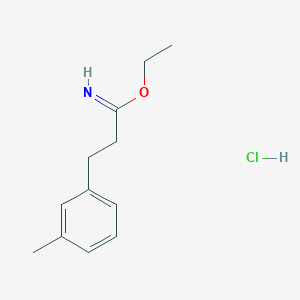

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
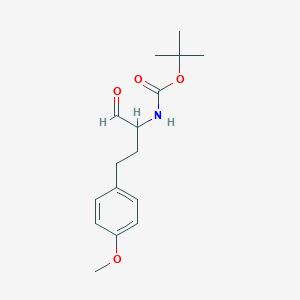
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
